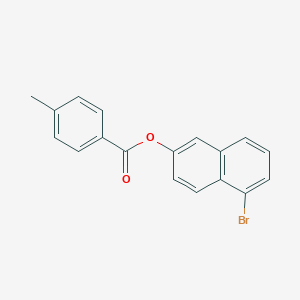
5-Bromo-2-naphthyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-naphthyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research due to its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-naphthyl 4-methylbenzoate involves its ability to selectively inhibit certain enzymes. This compound has been shown to bind to the active site of enzymes, thereby preventing their activity. The specific mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-naphthyl 4-methylbenzoate are largely dependent on the specific enzyme being targeted. For example, inhibition of human sirtuins has been shown to have a variety of effects on cellular processes such as aging and metabolism. However, the effects of this compound on other enzymes are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-naphthyl 4-methylbenzoate in lab experiments is its selectivity for certain enzymes. This allows for more precise targeting of specific cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 5-Bromo-2-naphthyl 4-methylbenzoate. One area of interest is the development of new fluorescent probes based on this compound for the detection of other enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on different enzymes and cellular processes.
Métodos De Síntesis
The synthesis of 5-Bromo-2-naphthyl 4-methylbenzoate involves the reaction of 5-bromo-2-naphthol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
5-Bromo-2-naphthyl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is as a fluorescent probe for the detection of certain enzymes. This compound has been shown to selectively inhibit certain enzymes, including human sirtuins, which are involved in various cellular processes such as aging and metabolism.
Propiedades
Fórmula molecular |
C18H13BrO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-12-5-7-13(8-6-12)18(20)21-15-9-10-16-14(11-15)3-2-4-17(16)19/h2-11H,1H3 |
Clave InChI |
FSVUVQKFBHEJRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





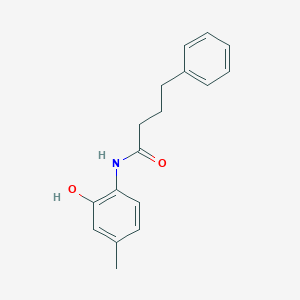

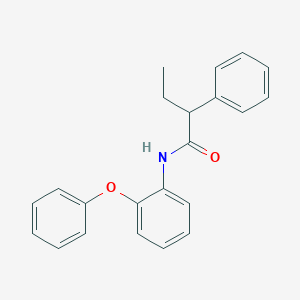
![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)

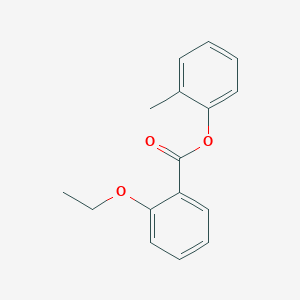
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
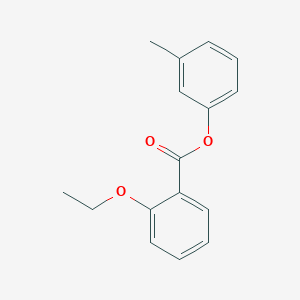
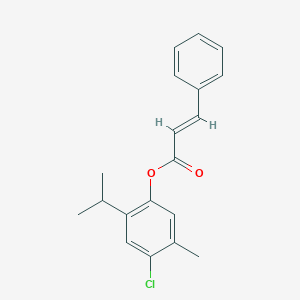
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)